Cas no 898405-58-8 (N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzenesulfonamide)

N-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-N-ethylbenzenesulfonamide is a sulfonamide derivative characterized by its unique thiolane-1,1-dioxide scaffold. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its sulfonamide functionality, which is often leveraged for bioactivity modulation. The 1,1-dioxothiolane moiety enhances solubility and metabolic stability, while the N-ethyl substitution may influence binding affinity in target interactions. Its well-defined structure allows for precise derivatization, making it valuable for exploratory medicinal chemistry. The compound's synthetic versatility and potential pharmacological relevance underscore its utility in research applications, particularly in the development of sulfonamide-based therapeutics.
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzenesulfonamide structure
898405-58-8 structure
Product Name:N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzenesulfonamide
CAS No:898405-58-8
MF:C12H17NO4S2
MW:303.397680997849
CID:5878404
PubChem ID:18573649
Update Time:2025-10-17

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • F2547-0061
    • N-(1,1-dioxo-1??-thiolan-3-yl)-N-ethylbenzenesulfonamide
    • HMS1656F21
    • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzenesulfonamide
    • 898405-58-8
    • AKOS008938774
    • N-(1,1-dioxothiolan-3-yl)-N-ethylbenzenesulfonamide
    • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzenesulfonamide
    • Inchi: 1S/C12H17NO4S2/c1-2-13(11-8-9-18(14,15)10-11)19(16,17)12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3
    • InChI Key: XJHCQYJBANPOJO-UHFFFAOYSA-N
    • SMILES: S1(CCC(C1)N(CC)S(C1C=CC=CC=1)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 303.05990037g/mol
  • Monoisotopic Mass: 303.05990037g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 495
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 88.3Ų

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzenesulfonamide Pricemore >>

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Additional information on N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzenesulfonamide

Recent Advances in the Study of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzenesulfonamide (CAS: 898405-58-8)

The compound N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzenesulfonamide (CAS: 898405-58-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique thiolane-1,1-dioxide scaffold, has been investigated for its role in modulating various biological pathways, particularly those involving enzyme inhibition and receptor binding. Recent studies have focused on its synthesis, structural optimization, and pharmacological evaluation, shedding light on its mechanism of action and therapeutic potential.

One of the key areas of research has been the compound's ability to act as a selective inhibitor of certain enzymes involved in inflammatory and metabolic disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 898405-58-8 exhibits potent inhibitory activity against carbonic anhydrase isoforms, which are implicated in conditions such as glaucoma and epilepsy. The study highlighted the compound's high binding affinity and selectivity, attributed to the strategic placement of the sulfonamide group and the thiolane-dioxide moiety. These findings suggest that 898405-58-8 could serve as a promising lead compound for the development of novel carbonic anhydrase inhibitors.

In addition to its enzyme inhibitory properties, recent investigations have explored the compound's potential as a modulator of G-protein-coupled receptors (GPCRs). A preprint article from BioRxiv (2024) reported that 898405-58-8 interacts with the adenosine A2A receptor, a GPCR target for neurodegenerative and cardiovascular diseases. The study utilized molecular docking and dynamic simulations to elucidate the binding interactions, revealing that the ethylbenzenesulfonamide moiety plays a critical role in stabilizing the receptor-ligand complex. These insights could pave the way for the design of more efficacious GPCR-targeting therapeutics.

Another notable advancement is the development of improved synthetic routes for 898405-58-8. A 2023 paper in Organic Process Research & Development described a scalable and cost-effective synthesis method, achieving a 75% overall yield with high purity. The optimized protocol involves a key step of sulfonylation followed by cyclization, which minimizes side reactions and enhances reproducibility. This methodological improvement is expected to facilitate further preclinical and clinical studies of the compound.

Despite these promising developments, challenges remain in the clinical translation of 898405-58-8. Pharmacokinetic studies have indicated moderate bioavailability and a need for formulation optimization to enhance its therapeutic window. Ongoing research is addressing these limitations through structural derivatization and prodrug strategies, as highlighted in a recent review in Advanced Drug Delivery Reviews (2024).

In conclusion, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzenesulfonamide (CAS: 898405-58-8) represents a versatile scaffold with significant potential in drug discovery. Its dual role as an enzyme inhibitor and GPCR modulator, coupled with advances in synthetic accessibility, positions it as a valuable candidate for further investigation. Future studies should focus on overcoming pharmacokinetic hurdles and expanding its therapeutic applications to untapped disease areas.

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